molecular formula C14H26N6O14P2 B561056 Guanosine 5'-diphosphate tris salt CAS No. 103192-39-8

Guanosine 5'-diphosphate tris salt

Cat. No. B561056
M. Wt: 564.338
InChI Key: YWMHXINREUQYRO-GWTDSMLYSA-N
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Description

Guanosine 5’-diphosphate (GDP) is the diphosphate nucleoside of the purine guanine . It is involved in cell signaling via G-coupled protein receptors (GCPR) and guanine nucleotide exchange factors (GEF) and a variety of GTPases .


Synthesis Analysis

Guanosine 5’-diphosphate (GDP) can be synthesized in Escherichia coli as it is used as a substrate for biosynthesis of extracellular polysaccharide (EPS) . The metabolic pathway for biosynthesis of GDP in E. coli involves overexpression of GDP biosynthetic enzymes from mannose 6-phosphate . Overexpression of guanosine–inosine kinase (Gsk) led to a significant improvement of GDP production .


Molecular Structure Analysis

The molecular formula of Guanosine 5’-diphosphate tris salt is C10H16N5O14P3 . The molecular weight is 649.30 g/mol .


Chemical Reactions Analysis

Guanosine 5’-diphosphate (GDP) is interconvertible to guanosine by the action of ectonucleotidases and by nucleoside phosphorylase into guanine .


Physical And Chemical Properties Analysis

Guanosine 5’-diphosphate tris salt appears as a white powder . Its solubility in water is 75 mg/mL .

Scientific Research Applications

  • Bacterial Survival and Gene Expression Regulation : Guanosine 5′‐(tri)diphosphate, 3′‐diphosphate [(p)ppGpp] assists bacteria in surviving in limited environments and is a global transcription‐regulator of genes related to essential bacterial metabolic processes. Understanding the molecular mechanisms of (p)ppGpp is vital for comprehending how bacteria adapt to extreme circumstances through the stringent response (Wu & Xie, 2009).

  • Detection in Bacteria : A sensitive and visual strategy for detecting ppGpp in bacteria has been developed using copper ions-mediated 4-mercaptobenzoic acid modified gold nanoparticles. This method is effective over a wide concentration range and exhibits excellent selectivity over other nucleotides and biomolecules (Chen et al., 2018).

  • Selective Inhibition of tRNATyr Transcription : ppGpp selectively reduces the synthesis of su+III tRNA from omega 80 psu+III DNA relative to the synthesis of omega 80 RNA in a system in vitro containing DNA and Escherichia coli RNA polymerase holoenzyme as the sole macromolecular components (Debenham & Travers, 1977).

  • Photophysical Properties : The photophysical properties of triguanosine diphosphate in aqueous solutions have been studied. The temperature, salt, and concentration dependence of the absorption and fluorescence spectra indicate the association of trimers, possibly forming a tetraplex structure (Markovitsi, Gustavsson, & Sharonov, 2004).

  • Light-Activated Hydrolysis : The hydrolysis of guanosine triphosphate (GTP) and the consequent formation of guanosine diphosphate (GDP) and phosphate (P1) are activated by light in a suspension of broken retinal rods (Bignetti, Cavaggioni, & Sorbi, 1978).

  • Supramolecular Chemistry : Guanosine derivatives, including guanosine 5'-monophosphate disodium salt (GMP), in the presence of trivalent lanthanide ions, can form hydrogels composed of GMP-quadruplexes. These hydrogels consist of three-dimensional networks of one-dimensional nanofibers formed by the stacking G-quartets induced by lanthanide ions (Zhang et al., 2018).

Future Directions

Guanosine 5’-triphosphate plays a key role in many important biological processes of cells. It is not only a primer for DNA replication and one of the four essential nucleoside triphosphates for mRNA synthesis, but also an energy source for translation and other important cellular processes . It has potential applications in biological research and medicine .

properties

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O11P2.C4H11NO3/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;5-4(1-6,2-7)3-8/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18);6-8H,1-3,5H2/t3-,5-,6-,9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMHXINREUQYRO-GWTDSMLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.C(C(CO)(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.C(C(CO)(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N6O14P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746729
Record name Guanosine 5'-(trihydrogen diphosphate)--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Guanosine 5'-diphosphate tris salt

CAS RN

103192-39-8
Record name Guanosine 5'-(trihydrogen diphosphate)--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
25
Citations
LWD Weber, TW Haart, K Rozman - Toxicology letters, 1987 - Elsevier
Male Sprague-Dawley rats were treated with a usually lethal dose of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD; 125 mg/kg ip in corn oil) or with vehicle alone. Two, 4, and 8 days after …
Number of citations: 12 www.sciencedirect.com
FA Calil, JM Lima, AHC de Oliveira… - Journal of analytical …, 2016 - hindawi.com
The use of IMERs (Immobilized Enzyme Reactors) as a stationary phase coupled to high performance chromatographic systems is an interesting approach in the screening of new …
Number of citations: 9 www.hindawi.com
EJ Monaghan, KC Ruttenberg - Limnology and Oceanography, 1999 - Wiley Online Library
Methods for quantifying total dissolved phosphorus (TDP) were reevaluated. High‐temperature ashing/hydrolysis (Ash/Hydrol.) and Acid Persulfate methods were examined for their …
Number of citations: 152 aslopubs.onlinelibrary.wiley.com
AM Bertholet, ET Chouchani, L Kazak, A Angelin… - Nature, 2019 - nature.com
The mitochondrial ADP/ATP carrier (AAC) is a major transport protein of the inner mitochondrial membrane. It exchanges mitochondrial ATP for cytosolic ADP and controls cellular …
Number of citations: 185 www.nature.com
AM Bertholet, AM Natale, P Bisignano, J Suzuki… - Nature, 2022 - nature.com
Mitochondria generate heat due to H + leak (I H ) across their inner membrane 1 . I H results from the action of long-chain fatty acids on uncoupling protein 1 (UCP1) in brown fat 2 – 6 …
Number of citations: 40 www.nature.com
E Berry‐Kravis, G Dawson - Journal of neurochemistry, 1983 - Wiley Online Library
Clonal cell line NCB‐20 (a hybrid of mouse neuroblastoma N18TG2 and Chinese hamster 18‐day embryonic brain expiant) expressed both high‐ (K D 180 nM) and low‐affinity (>3000 …
Number of citations: 61 onlinelibrary.wiley.com
JV Selkirk, C Scott, M Ho, MJ Burton… - British journal of …, 1998 - Wiley Online Library
1 Human 5‐HT 1B (h5‐HT 1B ) and human 5‐HT 1D (h5‐HT 1D ) receptors show remarkably similar pharmacology with few compounds discriminating the receptors. We report here on …
Number of citations: 125 bpspubs.onlinelibrary.wiley.com
DN Middlemiss, M Göthert, E Schlicker, CM Scott… - European journal of …, 1999 - Elsevier
A novel compound, SB-236057 (1′-ethyl-5-(2′-methyl-4′-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-4-carbonyl)-2,3,6,7-tetrahydrospiro[furo[2,3-f]indole-3,4′-piperidine]) has been …
Number of citations: 49 www.sciencedirect.com
AM Bertholet, Y Kirichok - Frontiers in Physiology, 2020 - frontiersin.org
Mitochondria convert the chemical energy of metabolic substrates into adenosine triphosphate (ATP) and heat. Although ATP production has become a focal point of research in …
Number of citations: 9 www.frontiersin.org
E Berry‐Kravis, SB Freedman… - Journal of …, 1984 - Wiley Online Library
Dopamine and dopamine receptor agonists were found to inhibit adenylate cyclase activity dose‐de‐β ndently in a neuroblastoma × Chinese hamster brain explant hybrid cell line NCB…
Number of citations: 21 onlinelibrary.wiley.com

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